(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is an organic compound characterized by its unique combination of pyridinyl and piperidinyl moieties. This compound, identified by the CAS number 613678-03-8, is a ketone derivative that plays a significant role in medicinal chemistry and organic synthesis. It has garnered attention for its potential applications in treating migraines as a selective agonist for the 5-HT1F receptor, which is involved in the modulation of pain pathways.
The compound is classified under organic compounds with functional groups including amines and ketones. It is often synthesized in laboratory settings for research purposes and has been documented in various chemical databases and patents, indicating its relevance in both academic and industrial chemistry contexts .
The synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone can be accomplished through several methods, typically involving the following steps:
In industrial settings, variations of these synthetic routes may be employed to optimize yield and purity, often utilizing solvents like ethyl acetate or chlorobenzene under controlled conditions .
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone primarily involves its role as an agonist for the 5-HT1F receptor. This receptor is implicated in migraine pathophysiology, suggesting that activation may lead to reduced neuronal excitability and alleviation of migraine symptoms. Additionally, it has been noted for its potential to inhibit myeloperoxidase, which could further contribute to its anti-inflammatory properties .
The physical properties include:
The chemical properties include:
These properties make it versatile for further chemical modifications and applications in synthetic organic chemistry.
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has several notable applications:
This compound exemplifies how specific structural features can confer significant pharmacological properties, making it a valuable asset in both research and therapeutic contexts.
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as a critical molecular scaffold in the design of serotonin receptor agonists targeting the 5-HT1F subtype. This compound's structural architecture enables specific interactions with the orthosteric binding pocket of 5-HT1F receptors, primarily through hydrogen bonding networks and hydrophobic complementarity. The aminopyridine moiety forms a pivotal hydrogen bond with Ser123 in transmembrane helix 3 (TM3) of the receptor, while the N-methylpiperidine group engages in cation-pi interactions with Phe184 in TM5, stabilizing the active receptor conformation [5]. This binding mode effectively triggers intracellular signaling cascades that inhibit trigeminal nerve activation, a key mechanism in migraine pathophysiology .
Structure-activity relationship (SAR) studies reveal that minor modifications dramatically impact receptor selectivity and efficacy. Methylation of the pyridine nitrogen abolishes agonist activity, while substitution at the piperidine nitrogen with groups larger than methyl substantially reduces binding affinity. The ketone bridge between the heterocyclic systems maintains optimal spatial separation (approximately 5.2Å) between the hydrogen bond donor/acceptor sites, a critical distance for simultaneous engagement with complementary receptor residues [5]. Molecular dynamics simulations demonstrate that the protonated piperidine nitrogen establishes a salt bridge interaction with Asp78 in TM2, a conserved feature among biogenic amine receptors that contributes significantly to binding energy (-8.2 kcal/mol) [5].
Table 1: Key Binding Interactions of the Compound with 5-HT1F Receptor
Structural Feature | Receptor Residue | Interaction Type | Energy Contribution |
---|---|---|---|
Aminopyridine NH₂ | Ser123 (TM3) | Hydrogen Bond | -5.8 kcal/mol |
N-Methylpiperidine | Phe184 (TM5) | Cation-pi | -4.3 kcal/mol |
Carbonyl Oxygen | Asn85 (TM2) | H-bond Accepting | -3.7 kcal/mol |
Pyridine Ring | Tyr91 (EL1) | π-Stacking | -2.9 kcal/mol |
The compound's conformational flexibility allows adaptation to receptor microenvironments, with the piperidine ring preferentially adopting a chair conformation that positions the methyl group equatorially to minimize steric clash with hydrophobic residues in TM6. This precise spatial arrangement differentiates it from structurally similar compounds that exhibit off-target activity at 5-HT1B receptors, associated with cardiovascular side effects [5]. The molecular design successfully achieves >1000-fold selectivity for 5-HT1F over 5-HT1B receptors, a critical therapeutic advantage for migraine therapeutics devoid of vasoconstrictive properties [5].
Advanced computational approaches have been instrumental in optimizing pyridinoylpiperidine derivatives for enhanced blood-brain barrier (BBB) penetration and receptor binding specificity. Quantitative Structure-Activity Relationship (QSAR) models developed from this scaffold reveal a parabolic relationship between lipophilicity (clogP 1.0-1.5) and in vivo efficacy, with the parent compound exhibiting ideal calculated logP (cLogP) of 1.15 [10]. Molecular weight optimization below 300 Da (MW 219.28) combined with polar surface area reduction (59.22 Ų) significantly enhances CNS bioavailability, as confirmed by in silico BBB permeability models (Pe > 8×10⁻⁶ cm/s) [7] [10].
Conformational analysis through density functional theory (DFT) at the B3LYP/6-31G* level identifies the bioactive conformation where the dihedral angle between pyridine and piperidine rings measures 67.5±5°, facilitating simultaneous interaction with both primary and secondary binding pockets. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations estimate binding free energy at -10.8 kcal/mol, consistent with experimental IC₅₀ values of 12 nM for 5-HT1F receptor activation [10]. Substituent effects were systematically evaluated through Hammett constant correlations, demonstrating that electron-donating groups at the pyridine 4-position increase binding affinity by +0.3 log units, while electron-withdrawing groups reduce it proportionally .
Table 2: Computational Parameters of the Compound and Optimized Derivatives
Parameter | Parent Compound | Optimized Derivative | Effect on Activity |
---|---|---|---|
Molecular Weight | 219.28 g/mol | 230-250 g/mol | >80% BBB Penetration |
cLogP | 1.15 | 1.2-1.4 | Peak Activity |
PSA | 59.22 Ų | 45-55 Ų | Enhanced Permeability |
H-bond Donors | 1 | 0-1 | Maintained |
Rotatable Bonds | 2 | ≤3 | Bioavailability |
Dihedral Angle | 67.5° | 65-70° | Optimal Binding |
Virtual screening libraries generated from this scaffold identified key structural modifications that improve metabolic stability without compromising receptor engagement. Introduction of fluorine atoms at the pyridine 4-position reduces CYP2D6-mediated metabolism by 70% while increasing membrane permeability through enhanced lipophilicity. Additionally, molecular dynamics simulations (50 ns) demonstrate that the N-methyl group undergoes minimal positional fluctuation (RMSD 0.8Å) during receptor binding, supporting its retention in derivative designs [10]. These computational insights directly informed the synthesis of advanced clinical candidates with improved pharmacokinetic profiles, including oral bioavailability exceeding 60% in primate models [5] [10].
The strategic incorporation of both aminopyridine and piperidine moieties creates a multifunctional pharmacophore with balanced physicochemical properties and diverse interaction capabilities. The 6-aminopyridine component provides an essential hydrogen bond donor/acceptor pair that engages in bidentate interactions with receptor backbone atoms, while simultaneously serving as a versatile synthetic handle for further derivatization . This aminopyridine configuration exhibits calculated pKa of 8.15±0.10, ensuring partial protonation under physiological conditions that enhances water solubility (logS -2.85) without compromising membrane diffusion [7] [10].
The 1-methylpiperidine unit contributes significant conformational rigidity and tertiary amine basicity (calculated pKa 8.9) that promotes ionic interactions with aspartate residues in target receptors. X-ray crystallographic studies reveal that the piperidine ring adopts a distorted chair conformation upon binding, with the methyl group occupying a pseudo-axial position that fills a hydrophobic subpocket (volume ≈ 85ų) . This spatial arrangement is facilitated by the ketone linker, which acts as a planar spacer that decouples ring dynamics while maintaining π-orbital conjugation with the pyridine system, evidenced by UV redshift to 285 nm [10].
Comparative analysis of structural analogs demonstrates the critical nature of moiety positioning:
Table 3: Bioactivity Comparison of Structural Analogs
Structural Modification | 5-HT1F Binding Affinity (Ki) | Functional Activity | Metabolic Stability (t½) |
---|---|---|---|
Parent Compound | 8.2 nM | Full Agonist | 120 min |
4-Aminopyridine Isomer | 315 nM | Partial Agonist | 45 min |
Piperidine→Cyclohexyl | >1 µM | Inactive | 240 min |
N-Demethylated Analog | 22 nM | Antagonist | 20 min |
Open-Chain Diethylamino Analog | 150 nM | Partial Agonist | 15 min |
The synergistic combination of these moieties creates a molecular property profile ideal for CNS-targeted therapeutics: molecular weight 219.28 Da, topological polar surface area 59.22 Ų, and calculated blood-brain partition coefficient (logBB) of 0.32 [7] [10]. The aminopyridine moiety additionally participates in metabolic protection through resonance stabilization of adjacent sites, reducing susceptibility to cytochrome P450 oxidation. This comprehensive molecular design approach demonstrates how carefully engineered heterocyclic systems address multiple optimization parameters simultaneously – target engagement, pharmacokinetics, and synthetic accessibility – providing a robust template for neuropharmacological agent development [5] [10].
Table 4: Compound Information and Synonyms
Property | Value |
---|---|
Systematic IUPAC Name | (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone |
CAS Number (free base) | 613678-03-8 |
CAS (dihydrochloride) | 613678-10-7 |
Molecular Formula | C₁₂H₁₇N₃O |
Molecular Weight | 219.28 g/mol |
Synonyms | Lasmiditan Impurity 2; Lamidipan Impurity 2; 6-(1-methylpiperidine-4-carbonyl)pyridin-2-amine; (6-Amino-2-pyridyl)(1-methyl-4-piperidyl)methanone; QC-923 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2